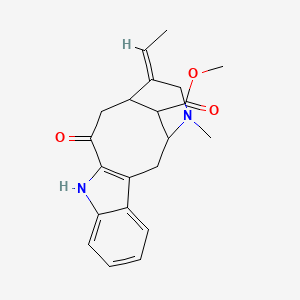

![molecular formula C48H28N4O8Zn B1232511 ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron CAS No. 27647-84-3](/img/structure/B1232511.png)

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron, also known as ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron, is a useful research compound. Its molecular formula is C48H28N4O8Zn and its molecular weight is 854.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Energy Storage: Rechargeable Zn Metal Batteries

This compound can be used in the development of rechargeable Zn metal batteries. The reversibility and anode utilization are key barriers to realizing practical, rechargeable Zn metal batteries. A heteroatomic molecule, 3,5-bis (trifluoromethyl)pyrazole (TFMP), is capable of promoting a fluorinated and polymeric interphase in every class of zinc electrolyte (acidic, alkaline, non-aqueous) .

Corrosion Control

Zinc is an important nonferrous metal and is the fourth most used metal in the world. It has innumerable uses in industrial as well as in other segments. The primary utility of zinc is in galvanization and as an anode in the battery . This compound could potentially be used as a corrosion inhibitor for zinc, which undergoes corrosion in several acidic, alkaline, and neutral environments .

Stabilization of Zn Anodes

This compound could be used in the stabilization of Zn anodes in zinc-ion batteries. Various solvents, including alcohols, amines, acetonitrile, lipids, ethers, and dimethyl sulfoxide, can be used for this purpose .

Mécanisme D'action

Target of Action

Similar zinc coordination polymers have been reported to act as photocatalysts , suggesting that the compound might interact with light-sensitive targets.

Mode of Action

Based on the structure and properties of similar zinc coordination polymers , it can be inferred that the compound might interact with its targets through light-induced reactions, leading to changes in the targets’ properties or functions.

Biochemical Pathways

Given its potential role as a photocatalyst , it might affect pathways related to light-sensitive reactions or processes.

Result of Action

Based on its potential role as a photocatalyst , it might induce changes in light-sensitive molecules or cells, leading to alterations in their properties or functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . For instance, light conditions might affect its photocatalytic activity . Other factors such as temperature, pH, and the presence of other substances might also influence its action and stability.

Propriétés

Numéro CAS |

27647-84-3 |

|---|---|

Nom du produit |

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron |

Formule moléculaire |

C48H28N4O8Zn |

Poids moléculaire |

854.1 g/mol |

Nom IUPAC |

zinc;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron |

InChI |

InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |

Clé InChI |

IIEYPZOESLIZQB-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2] |

SMILES canonique |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2] |

Synonymes |

zinc(II) tetrakis(4-carboxyphenyl)porphine Zn-TCPP ZNTCPP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B1232428.png)

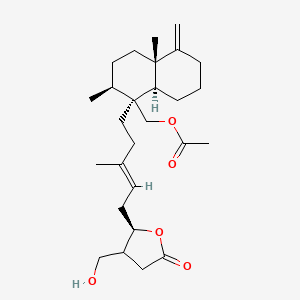

![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)